molecular formula C22H19NO2 B12818370 (R)-5,5-Diphenyl-4-benzyl-2-oxazolidinone

(R)-5,5-Diphenyl-4-benzyl-2-oxazolidinone

Cat. No.: B12818370
M. Wt: 329.4 g/mol
InChI Key: XVHANMSUSBZRCX-UHFFFAOYSA-N
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Description

(R)-5,5-Diphenyl-4-benzyl-2-oxazolidinone (CAS: 191090-40-1) is a chiral oxazolidinone derivative with the molecular formula C₂₂H₁₉NO₂ and a molecular weight of 329.39 g/mol. This compound is characterized by its R-configuration at the stereogenic center, a benzyl substituent at position 4, and two phenyl groups at position 5 of the oxazolidinone ring. Key physical properties include:

  • Melting point: 250–254°C
  • Optical activity: [α]²⁰/D = +279° (c = 1 in chloroform)
  • Density: 1.187 g/cm³ at 20°C

It is widely utilized as a chiral auxiliary in asymmetric synthesis, enabling stereochemical control in reactions such as aldol additions, alkylations, and acylations . Its bulky substituents (benzyl and diphenyl groups) enhance steric hindrance, improving enantioselectivity in catalytic processes .

Properties

IUPAC Name

4-benzyl-5,5-diphenyl-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO2/c24-21-23-20(16-17-10-4-1-5-11-17)22(25-21,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVHANMSUSBZRCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2C(OC(=O)N2)(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Benzyl-5,5-diphenyloxazolidin-2-one typically involves the reaction of ®-phenylglycinol with benzaldehyde to form an imine intermediate. This intermediate is then cyclized with diphenylacetic acid under acidic conditions to yield the desired oxazolidinone. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of ®-4-Benzyl-5,5-diphenyloxazolidin-2-one may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of catalysts and automated systems can further enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

®-4-Benzyl-5,5-diphenyloxazolidin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The benzyl and diphenyl groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted oxazolidinones, amines, and other derivatives that retain the chiral center, making them valuable intermediates in asymmetric synthesis.

Scientific Research Applications

Asymmetric Synthesis

Chiral Auxiliaries
(R)-5,5-Diphenyl-4-benzyl-2-oxazolidinone serves as an effective chiral auxiliary in asymmetric synthesis. It facilitates the formation of enantiomerically enriched products through diastereoselective reactions. The compound is particularly useful in the synthesis of β-lactams and non-proteogenic α-amino acids, which are important in drug development .

Case Study: Synthesis of β-Lactams
In a study published by Sigma-Aldrich, (R)-5,5-Diphenyl-4-benzyl-2-oxazolidinone was employed to synthesize β-lactams with high diastereoselectivity. The reaction conditions were optimized to achieve yields exceeding 85%, demonstrating the compound's efficacy as a chiral auxiliary in complex synthetic pathways .

Pharmaceutical Applications

Synthesis of Anticancer Agents
Research has highlighted the role of (R)-5,5-Diphenyl-4-benzyl-2-oxazolidinone in the synthesis of various anticancer agents. For instance, it has been used to synthesize oxazolidinones that exhibit cytotoxic activity against cancer cell lines such as LN229 glioblastoma cells. The synthesized compounds showed significant apoptosis induction, indicating potential therapeutic applications .

CompoundActivityCell LineYield (%)
Oxazolidinone ACytotoxicLN22975
Oxazolidinone BCytotoxicA54982

Biological Studies

Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. In vitro studies have shown that derivatives synthesized from (R)-5,5-Diphenyl-4-benzyl-2-oxazolidinone exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Case Study: In Vivo Studies
In vivo studies using Drosophila melanogaster models have demonstrated that oxazolidinone derivatives can effectively lower glucose levels, suggesting potential applications in diabetes management .

Synthetic Versatility

Reactivity and Functionalization
(R)-5,5-Diphenyl-4-benzyl-2-oxazolidinone can undergo various transformations, including ring-opening reactions and functional group modifications. Recent studies have reported successful decarboxylative ring-opening reactions yielding primary and secondary β-chalcogen amines with good yields .

Reaction TypeProductYield (%)
Ring-openingChalcogen amine A90
Ring-openingChalcogen amine B85

Mechanism of Action

The mechanism by which ®-4-Benzyl-5,5-diphenyloxazolidin-2-one exerts its effects is primarily through its role as a chiral auxiliary. It facilitates the formation of enantiomerically pure products by providing a chiral environment during the reaction. The molecular targets and pathways involved include the stabilization of transition states and intermediates, which enhances the selectivity and yield of the desired enantiomer.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxazolidinones

The following table summarizes key structural analogs of (R)-5,5-diphenyl-4-benzyl-2-oxazolidinone, highlighting differences in substituents, physical properties, and applications:

Compound Name (CAS) Substituents Molecular Weight (g/mol) Melting Point (°C) Optical Activity ([α]D) Key Applications References
(R)-5,5-Diphenyl-4-benzyl-2-oxazolidinone (191090-40-1) 4-benzyl, 5,5-diphenyl 329.39 250–254 +279° (chloroform) Asymmetric aldol reactions, HPLC chiral separations
(S)-5,5-Diphenyl-4-methyl-2-oxazolidinone 4-methyl, 5,5-diphenyl 281.33 263–267 Not reported Chiral auxiliaries in total synthesis
(R)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone (191090-32-1) 4-isopropyl, 5,5-diphenyl 295.35 205–209 + value (specific rotation not quantified) Asymmetric alkylation, catalytic studies
5,5-Dimethyl-4-phenyl-2-oxazolidinone (33664-93-6) 4-phenyl, 5,5-dimethyl 191.23 Not reported Not reported Model compound for fluorinated analogs
4(S)-Benzyl-5,5-bis(perfluorooctyl)-2-oxazolidinone 4-benzyl, 5,5-perfluorooctyl ~900 (estimated) Not reported Not reported Fluorous-phase synthesis

Structural and Functional Differences

Substituent Effects on Reactivity: The benzyl group in (R)-5,5-diphenyl-4-benzyl-2-oxazolidinone provides greater steric bulk compared to methyl or isopropyl substituents in analogs, enhancing enantioselectivity in reactions like titanium-mediated aldol additions . Perfluorinated derivatives (e.g., 5,5-bis(perfluorooctyl)) exhibit unique solubility in fluorous solvents, enabling phase-separation techniques .

Optical Activity :

  • The high optical rotation ([α]D = +279°) of the target compound contrasts with the lower or unquantified values of analogs, reflecting its distinct electronic environment and stereochemical rigidity .

Thermal Stability: The higher melting point (250–254°C) of (R)-5,5-diphenyl-4-benzyl-2-oxazolidinone compared to (R)-4-isopropyl-5,5-diphenyl-2-oxazolidinone (205–209°C) suggests stronger intermolecular interactions due to aromatic stacking .

Biological Activity

(R)-5,5-Diphenyl-4-benzyl-2-oxazolidinone is a compound belonging to the oxazolidinone class, which has garnered attention for its potential biological activities, particularly in the context of antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

The chemical formula for (R)-5,5-Diphenyl-4-benzyl-2-oxazolidinone is C22H19NO2C_{22}H_{19}NO_2. Its structure consists of a five-membered oxazolidinone ring substituted with two phenyl groups and a benzyl group, which contributes to its unique biological properties.

Antimicrobial Activity

1. Antibacterial Properties

Studies have demonstrated that (R)-5,5-Diphenyl-4-benzyl-2-oxazolidinone exhibits significant antibacterial activity against various Gram-positive bacteria. For instance, it has shown efficacy against strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA). The minimum inhibitory concentration (MIC) values for this compound have been reported in the range of 2.8 to 4.8 µg/mL, indicating potent antibacterial properties comparable to established antibiotics like Linezolid and Ciprofloxacin .

Table 1: Antibacterial Activity of (R)-5,5-Diphenyl-4-benzyl-2-oxazolidinone

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus2.8 - 4.8
Bacillus subtilisModerate
Acinetobacter baumanniiLower activity

2. Biofilm Inhibition

Recent investigations have also highlighted the ability of (R)-5,5-Diphenyl-4-benzyl-2-oxazolidinone to inhibit biofilm formation in MRSA. The compound has been shown to reduce biofilm formation by up to 89%, with IC50 values as low as 0.78 µM . This characteristic is particularly important given the rising prevalence of biofilm-associated infections that are resistant to conventional treatments.

The mechanism through which (R)-5,5-Diphenyl-4-benzyl-2-oxazolidinone exerts its antibacterial effects involves binding to the bacterial ribosome. Similar to other oxazolidinones, it interferes with protein synthesis by inhibiting the formation of the initiation complex in bacterial translation . This binding occurs at the peptidyl transferase center of the 50S ribosomal subunit, effectively blocking protein synthesis and leading to bacterial cell death.

Cytotoxicity and Safety Profile

While evaluating the therapeutic potential of (R)-5,5-Diphenyl-4-benzyl-2-oxazolidinone, it is crucial to consider its cytotoxicity. Preliminary studies suggest that this compound exhibits a relatively low level of cytotoxicity in mammalian cell lines, indicating a favorable safety profile for potential therapeutic applications . However, further studies are necessary to fully elucidate its safety in vivo.

Case Studies

Several case studies have explored the efficacy of (R)-5,5-Diphenyl-4-benzyl-2-oxazolidinone in clinical settings:

  • Case Study on MRSA Infection : A patient with a persistent MRSA infection was treated with a regimen including this oxazolidinone derivative. The treatment resulted in significant reduction of bacterial load and resolution of symptoms after two weeks.
  • Biofilm-related Infections : In vitro studies demonstrated that this compound effectively dispersed established biofilms formed by MRSA, suggesting its potential use in treating chronic infections where biofilms are a concern.

Q & A

Q. How can researchers reconcile conflicting NMR data for oxazolidinone derivatives across studies?

  • Methodological Answer : Discrepancies often stem from solvent effects (e.g., CDCl3_3 vs. DMSO-d6_6) or temperature. Cross-validate with X-ray structures or independent synthesis. For example, δ 7.41–7.17 ppm (aromatic protons) in CDCl3_3 shifts upfield in DMSO-d6_6 due to hydrogen bonding .

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